3-[(4-Nitrophenyl)sulfonyl]aminophenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O5S |
|---|---|
Molecular Weight |
294.29 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H10N2O5S/c15-11-3-1-2-9(8-11)13-20(18,19)12-6-4-10(5-7-12)14(16)17/h1-8,13,15H |
InChI Key |
LJRDKQDYQKQXNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Academic Significance and Research Context of 3 4 Nitrophenyl Sulfonyl Aminophenol
Theoretical Frameworks and Hypotheses Driving Research on Sulfonylaminophenol Derivatives
Research into sulfonylaminophenol derivatives, including the specific isomer 3-[(4-Nitrophenyl)sulfonyl]aminophenol, is propelled by several key theoretical frameworks. The primary hypothesis is that combining the pharmacologically active sulfonamide group with the versatile aminophenol scaffold can lead to novel molecules with synergistic or unique biological activities.
The sulfonamide group (-SO₂NH-) is a well-known pharmacophore, famous for its role in the first generation of antibacterial drugs. Its derivatives are known to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Beyond antibacterial action, the sulfonamide moiety is a key component in drugs targeting a wide array of conditions, acting as diuretics, anticonvulsants, and hypoglycemic agents.
The aminophenol scaffold offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and electronic profile. The relative position of the hydroxyl and amino groups (ortho, meta, or para) significantly influences the compound's reactivity, hydrogen bonding capability, and potential to chelate metal ions, thereby affecting its biological target interactions. The meta-position of the amino and hydroxyl groups in 3-aminophenol (B1664112) provides a distinct structural geometry compared to its more commonly studied ortho and para isomers.
Theoretical and computational studies, such as molecular docking, are often employed to predict the interaction of these derivatives with biological targets like enzymes (e.g., cyclooxygenases, carbonic anhydrases) or DNA. These in silico methods help rationalize structure-activity relationships (SAR) and guide the synthesis of more potent and selective analogs.
Interdisciplinary Relevance in Contemporary Chemical and Life Sciences Research
The study of this compound and its analogs holds relevance across multiple scientific disciplines.
Medicinal Chemistry: The primary field of interest is the development of new therapeutic agents. Research on analogous structures suggests potential applications as antibacterial, antifungal, anti-inflammatory, and anticancer agents. The core structure is a versatile template for creating libraries of compounds for high-throughput screening against various disease targets.
Chemical Biology: These compounds can be used as chemical probes to investigate biological pathways. For instance, derivatives could be designed to selectively inhibit specific enzymes, helping to elucidate their roles in cellular processes and disease progression.
Materials Science: Aminophenol and sulfonamide derivatives are also explored in materials science. They can serve as precursors for polymers and dyes. For example, 2-aminophenol-4-sulfonamide is a known intermediate for reactive dyes. The specific properties of this compound could be harnessed in the development of novel functional materials, such as sensors or electroactive polymers.
Environmental Science: The widespread use of sulfonamide antibiotics has led to their emergence as environmental contaminants. Understanding the chemical properties and degradation pathways of compounds like this compound is relevant for toxicology studies and the development of bioremediation strategies. Research has shown that some bacteria can metabolize sulfonamides, often initiating the process by cleaving the molecule to release aminophenol. nih.gov
Historical Perspectives on Sulfonamide and Aminophenol Chemistry Leading to this compound
The intellectual lineage of this compound stems from two major streams of chemical history: the development of sulfonamide drugs and the industrial chemistry of aminophenols.
The sulfonamide story began in the 1930s at Bayer AG with Gerhard Domagk's discovery of the antibacterial properties of a red dye named Prontosil. sigmaaldrich.com This breakthrough was monumental, as it provided the first effective systemic treatment for bacterial infections. In 1936, it was discovered that Prontosil was a prodrug, being metabolized in the body to the active compound, sulfanilamide (B372717). researchgate.net This discovery, which established the concept of "bioactivation," unleashed a "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives by 1945 in a quest for improved efficacy and reduced toxicity. sigmaaldrich.com This historical drive to create molecular permutations of the sulfanilamide structure is the direct precursor to the synthesis of compounds like the one .
The chemistry of aminophenols developed in parallel, largely driven by the dye and pharmaceutical industries. The isomeric aminophenols (2-, 3-, and 4-aminophenol) are crucial industrial intermediates. 4-Aminophenol, for example, is famously the final intermediate in the industrial synthesis of paracetamol (acetaminophen). google.com The synthesis of aminophenols often involves the reduction of the corresponding nitrophenols, a mature and well-documented industrial process. bcrec.id
The synthesis of this compound represents the logical convergence of these two historical fields. It involves a standard reaction in sulfonamide chemistry—the condensation of a sulfonyl chloride (4-nitrobenzenesulfonyl chloride) with an amine (3-aminophenol). This type of synthesis is a foundational reaction taught in organic chemistry and widely used in the creation of new molecular entities for pharmacological testing.
Emerging Research Directions for this compound and Its Analogs
While specific research on this compound is not prominent, the broader class of sulfonylaminophenol derivatives is an active area of investigation with several emerging directions.
Target-Specific Drug Design: Moving beyond broad-spectrum activity, research is focusing on designing analogs that inhibit specific molecular targets implicated in diseases. This includes enzymes like carbonic anhydrase, matrix metalloproteinases, and kinases. By modifying the substitution patterns on both the phenylsulfonyl and aminophenol rings, researchers aim to achieve high selectivity and potency, thereby reducing off-target effects.
Antiferroptotic Agents: A recent and novel research avenue for aminophenol derivatives is in the inhibition of ferroptosis, a form of regulated cell death linked to lipid peroxidation. Studies have shown that ortho-aminophenol derivatives can act as potent ferroptosis inhibitors, suggesting that other isomers and their sulfonamide conjugates could be explored for therapeutic potential in diseases where ferroptosis is implicated, such as ischemia-reperfusion injury. nih.gov
Development of Prodrugs and Conjugates: To improve properties like water solubility and tumor targeting, analogs are being conjugated to polymers like polyethylene (B3416737) glycol (PEG). This approach can enhance pharmacokinetic profiles and potentially reduce toxicity.
Multi-target Ligands: There is growing interest in developing single molecules that can modulate multiple biological targets simultaneously. The sulfonylaminophenol scaffold is well-suited for this approach, as different parts of the molecule can be optimized to interact with different targets, potentially leading to more effective treatments for complex diseases like cancer or neurodegenerative disorders.
The potential biological activities of related aminophenol and sulfonamide derivatives are summarized in the table below, indicating promising areas for future investigation of this compound.
| Compound Class | Investigated Biological Activity | Reference Compound Example |
| Aminophenol Derivatives | Antimicrobial, Antidiabetic, DNA Interaction | 4-((3-nitrobenzylidene)amino)phenol |
| Aminophenol Derivatives | Antiferroptotic, Antioxidant | 3-Hydroxyanthranilic acid |
| Sulfonamide Derivatives | Antibacterial, Antiviral (in silico) | ({4-nitrophenyl}sulfonyl)tryptophan |
| Aminophenol Derivatives | Analgesic, Anti-inflammatory | N-(4-hydroxyphenyl)benzamide |
Advanced Synthetic Methodologies for 3 4 Nitrophenyl Sulfonyl Aminophenol and Its Analogs
Strategic Approaches to C-N and C-S Bond Formation in Sulfonamide Synthesis
The construction of the sulfonamide linkage (R-SO₂-NR'R'') is the cornerstone of synthesizing 3-[(4-Nitrophenyl)sulfonyl]aminophenol. This typically involves forming a bond between the sulfur atom of the 4-nitrophenylsulfonyl group and the nitrogen atom of the 3-aminophenol (B1664112) moiety. Modern synthetic chemistry offers a variety of strategic approaches to forge these critical C-S and S-N bonds.
Nucleophilic Aromatic Substitution Routes
The most traditional and direct method for synthesizing this compound is through the reaction of a sulfonyl chloride with an amine. This reaction proceeds via a nucleophilic attack of the amino group of 3-aminophenol on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. This process, while effective, is representative of a broader class of nucleophilic substitution reactions.
In a related but more advanced strategy, the sulfonamide moiety itself can be employed as an activating group for nucleophilic aromatic substitution (SNAr) polymerization. acs.org Research has shown that electron-withdrawing sulfonamide groups can activate aryl fluorides for substitution by phenoxide nucleophiles. acs.orgresearchgate.net This principle can be applied to the synthesis of complex analogs. For instance, a monomer such as 2,4-difluoro-N,N-dimethylbenzenesulfonamide can be synthesized and subsequently polymerized with various bisphenols. acs.orgresearchgate.net This approach allows for the creation of poly(aryl ether sulfonamide)s, demonstrating the utility of the sulfonamide group in facilitating C-S bond formation in polymer chemistry. acs.org
Coupling Reactions for Sulfonyl Linkage Formation
While classical methods are robust, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing C-N and C-S bonds with greater efficiency and substrate scope. thieme-connect.com The synthesis of N-aryl sulfonamides via direct cross-coupling presents a significant challenge due to the reduced nucleophilicity of sulfonamides compared to alkylamines. thieme-connect.com
Recent advancements have focused on overcoming these challenges. Nickel-catalyzed C-N cross-coupling reactions, for example, have been developed for forming bonds between primary sulfonamides and aryl electrophiles. thieme-connect.comacs.org Furthermore, photoredox and copper catalysis have been synergistically employed to synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source in a single step at room temperature. acs.org This method is notable for its applicability to a broad range of substrates, including electron-deficient amines. acs.org
Three-component coupling strategies have become particularly prominent for their modularity. rsc.org These reactions can assemble sulfonamides from distinct building blocks in a single pot. For example, a palladium-catalyzed coupling of aryl iodides and a sulfur dioxide surrogate like DABSO can generate aryl ammonium (B1175870) sulfinates, which are then converted to sulfonamides by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.org Another powerful one-pot, three-component reaction involves nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite to provide a wide range of sulfonamides in very good yields. organic-chemistry.org
| Coupling Strategy | Key Reactants | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Nickel-Catalyzed C-N Coupling | Primary/Secondary Sulfonamides, (Hetero)aryl Chlorides | Nickel Catalyst | Effective for less reactive aryl chlorides. | thieme-connect.com |
| Synergistic Photoredox/Copper Catalysis | Aryl Radical Precursors, Amines, SO₂ Source | Photocatalyst + Copper Catalyst, Room Temp | Single-step synthesis with broad substrate scope, including electron-deficient amines. | acs.org |
| Palladium-Catalyzed Aminosulfonylation | Aryl Iodides, DABSO (SO₂ surrogate), Amines | Palladium Catalyst, NaOCl | One-pot procedure from readily available aryl halides. | organic-chemistry.org |
| Three-Component C-S/S-N Coupling | Nitroarenes, (Hetero)arylboronic Acids, K₂S₂O₅ | FeCl₂, NaHSO₃ | Tolerates a broad range of functional groups under mild conditions. | organic-chemistry.org |
Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on sustainable manufacturing has driven the development of synthetic methods that are environmentally benign. tandfonline.com The synthesis of sulfonamides, including this compound, is an area where green chemistry principles can have a significant impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency. researchgate.netchegg.com
Catalyst Development for Sustainable Synthesis
A key tenet of green chemistry is the use of catalysts to replace stoichiometric reagents, thereby minimizing waste. For sulfonamide synthesis, significant progress has been made in developing recyclable and highly efficient catalysts. Magnetic nanoparticles have emerged as particularly promising catalyst supports because they can be easily separated from the reaction mixture using an external magnet and reused. acs.orgbiolmolchem.com
Examples of such systems include a magnetite-immobilized nano-ruthenium catalyst (nano-Ru/Fe₃O₄) for the direct coupling of sulfonamides and alcohols, which produces only water as a byproduct. acs.org Another example is the CuFe₂O₄@SiO₂ nanocatalyst, which has been used for facile and environmentally friendly synthesis of sulfonamide derivatives. biolmolchem.com These heterogeneous catalysts not only simplify product purification but also reduce the environmental burden associated with catalyst waste. acs.org
Solvent-Free and Reduced-Solvent Methodologies
Traditional organic solvents are often toxic, volatile, and difficult to dispose of, making their replacement a high priority in green synthesis. rsc.org Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Facile and environmentally benign methods for synthesizing sulfonamides in water have been developed, often eliminating the need for organic bases and simplifying product isolation to simple filtration. rsc.orgmdpi.comsci-hub.se
Solvent-free, or neat, reaction conditions represent another significant green advancement. abo.fi Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free pathway for sulfonamide synthesis. rsc.org A one-pot, two-step mechanochemical procedure has been demonstrated for the synthesis of sulfonamides from disulfides and amines, highlighting a cost-effective and environmentally responsible route. rsc.org The use of N-silylamines has also enabled solvent-free synthesis of sulfonamides from sulfonyl chlorides. nih.gov
| Green Methodology | Description | Example Application | Reference |
|---|---|---|---|
| Aqueous Synthesis | Utilizes water as the reaction solvent, replacing volatile organic compounds. | Reaction of arylsulfonyl chlorides with amino compounds under dynamic pH control in water. | rsc.org |
| Mechanosynthesis | Solvent-free synthesis conducted in a ball mill. | One-pot tandem oxidation-chlorination of disulfides followed by amination. | rsc.org |
| Heterogeneous Nanocatalysis | Use of recyclable magnetic nanocatalysts to facilitate reactions and simplify purification. | Synthesis of sulfonamides using a reusable CuFe₂O₄@SiO₂ nanocatalyst. | biolmolchem.com |
| Alternative Green Solvents | Employing benign and recyclable solvents like Polyethylene (B3416737) Glycol (PEG). | Synthesis of sulfonamides in PEG-400 using potassium carbonate as a base. | sci-hub.se |
Atom Economy and Process Intensification Strategies
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.com The classical synthesis of this compound from 4-nitrobenzenesulfonyl chloride and 3-aminophenol generates hydrogen chloride (HCl) as a byproduct, which lowers the atom economy.
To improve this, synthetic routes that generate only benign byproducts, or none at all, are highly desirable. "Borrowing hydrogen" methodologies, for instance, enable the N-alkylation of sulfonamides using alcohols as green alkylating agents, producing only water as a byproduct and achieving a high atom economy. organic-chemistry.org
Process intensification aims to combine multiple reaction steps into a single, more efficient operation. One-pot syntheses are a prime example, reducing solvent usage, energy consumption, and waste generated from intermediate workup and purification steps. organic-chemistry.orgrsc.org The development of one-pot, multi-component reactions for sulfonamide synthesis, such as those combining nitroarenes, boronic acids, and a sulfur source, exemplifies an advanced strategy that improves both atom economy and process efficiency. organic-chemistry.org These approaches represent the frontier of sustainable chemical manufacturing for important molecules like this compound and its analogs.
Multi-component Reactions (MCRs) and One-Pot Syntheses of Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. openaccesspub.orgnih.gov These one-pot procedures are increasingly being explored for the synthesis of complex molecules like derivatives of this compound.
One conceptual approach to the one-pot synthesis of such derivatives involves the reaction of a suitably substituted aminophenol, a sulfonyl chloride, and a third component to introduce diversity. For instance, a one-pot, three-component reaction could be designed where 3-aminophenol is first reacted with 4-nitrobenzenesulfonyl chloride, and the resulting sulfonamide is then immediately subjected to a reaction with an aldehyde and a nucleophile in a Mannich-type reaction to functionalize the aromatic ring. nih.gov This strategy streamlines the synthetic sequence, avoiding the isolation and purification of intermediates.
Another MCR approach for generating analogs involves the Ugi or Passerini reaction. While not directly forming the target sulfonamide, these reactions can be used to rapidly assemble complex scaffolds that can be later converted to the desired products. For example, an isocyanide, a carboxylic acid, an amine (such as 3-aminophenol), and a ketone or aldehyde could be used in an Ugi reaction to generate a complex intermediate which, after further synthetic manipulations, could yield a novel analog of this compound.
Recent research has highlighted the development of one-pot, three-component reactions for the synthesis of 3-sulfonyl-2-aminopyridines, which are valuable building blocks in drug discovery. nih.gov This methodology, involving the coupling of N,N-dimethylacroleines, sulfonylacetonitriles, and primary amines or ammonia, demonstrates the power of MCRs in constructing complex sulfonamide-containing heterocycles with high yields and purity without the need for chromatographic purification. nih.gov A similar strategy could potentially be adapted for the synthesis of aminophenol-based sulfonamides.
The synthesis of o-aminophenol derivatives from nitroarenes has been achieved through a one-pot, three-step process involving selective reduction of the nitro group, selective protection of the resulting hydroxylamine, and a researchgate.netresearchgate.net-σ rearrangement. pku.edu.cn This demonstrates the feasibility of multi-step, one-pot transformations for the synthesis of functionalized aminophenols, which are key precursors for the target compound.
| Reaction Type | Components | Potential Product Scope | Key Advantages |
| Mannich-type | 3-Aminophenol, 4-Nitrobenzenesulfonyl chloride, Aldehyde, Nucleophile | C-functionalized aminophenol ring | High atom economy, operational simplicity |
| Ugi Reaction | Isocyanide, Carboxylic acid, 3-Aminophenol, Carbonyl compound | Highly diverse and complex analogs | Rapid generation of molecular complexity |
| Passerini Reaction | Isocyanide, Carboxylic acid, Carbonyl compound (followed by amidation) | Functionalized ester and amide analogs | Access to unique chemical space |
| Pyridine Synthesis | N,N-dimethylacroleine, Sulfonylacetonitrile, Amine | Heterocyclic analogs | High yields, scalability |
Flow Chemistry and Continuous Synthesis Techniques for Scalability
Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the scalable and safe production of chemical compounds. nih.gov This methodology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved reaction control, increased safety, and the potential for automation. mdpi.com The synthesis of this compound and its analogs can benefit significantly from the implementation of flow chemistry, particularly for the synthesis of key intermediates like arylsulfonyl chlorides.
A novel continuous flow procedure for the preparation of arylsulfonyl chlorides from anilines has been described. rsc.orgafricacommons.net This process involves the in situ generation of diazonium salts followed by chlorosulfonylation under mild, acid-free conditions. rsc.orgafricacommons.net Such a method could be adapted for the continuous production of 4-nitrobenzenesulfonyl chloride, a key reagent for the synthesis of the target compound. The use of a continuous flow reactor enhances the safety of handling potentially hazardous intermediates and allows for easier scalability compared to batch methods. rsc.org
Furthermore, continuous flow systems have been developed for the synthesis of aryl amines from phenols. nih.gov This approach, utilizing dehydrative amination of phenols with amines in the presence of a heterogeneous palladium catalyst, could be employed for the large-scale production of 3-aminophenol, another crucial starting material. nih.gov The integration of such continuous processes for the synthesis of both the sulfonyl chloride and the aminophenol components could lead to a fully continuous and highly efficient manufacturing process for this compound.
The benefits of flow chemistry in producing multi-hundred-gram quantities of aryl sulfonyl chlorides have been demonstrated, incorporating multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system with automated process control. mdpi.com This work highlights the significant improvements in process consistency, reliability, and spacetime yield that can be achieved with continuous manufacturing. mdpi.com
| Process Step | Reactants | Flow Chemistry Advantage | Potential for Scalability |
| Arylsulfonyl Chloride Synthesis | Aniline derivatives, NaNO₂, SO₂, CuCl₂ | Enhanced safety (diazonium salt handling), mild conditions, no added acid | High |
| Aryl Amine Synthesis | Phenol (B47542) derivatives, Amines | Use of heterogeneous catalysts, high product selectivity, long-term operation | High |
| Sulfonamide Formation | Arylsulfonyl chloride, Aryl amine | Precise temperature and stoichiometry control, rapid mixing | High |
Asymmetric Synthesis and Stereochemical Control in Analog Development
The introduction of chirality into drug molecules is a critical aspect of medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. Asymmetric synthesis provides the tools to selectively produce a single enantiomer of a chiral molecule. For analogs of this compound that possess stereogenic centers, asymmetric synthesis is essential for controlling their stereochemistry.
One area of focus is the development of axially chiral sulfonamides. nih.gov An organocatalytic atroposelective N-alkylation of sulfonamides has been reported to produce axially chiral N-aryl sulfonamides with excellent enantiopurity. nih.gov This methodology could be applied to the synthesis of analogs of this compound where restricted rotation around the S-N or Ar-S bond leads to atropisomerism.
Furthermore, the asymmetric condensation of prochiral sulfinates and alcohols using a pentanidium organocatalyst provides a route to enantioenriched sulfinate esters. nih.gov These chiral sulfinate esters are versatile intermediates that can be transformed into a variety of chiral sulfur-containing pharmacophores, including chiral sulfonamides. nih.gov This strategy could be employed to synthesize analogs with a stereogenic sulfur center.
The development of racemization-free coupling reagents is crucial for the asymmetric synthesis of chiral amides and peptides, and similar principles can be applied to the synthesis of chiral sulfonamides to avoid loss of stereochemical integrity during the coupling step. rsc.org Enzymatic asymmetric synthesis also presents a powerful approach for producing chiral amino acids and other chiral building blocks that could be incorporated into analogs of the target compound. rsc.org
| Asymmetric Strategy | Target Chirality | Key Methodologies | Potential Analogs |
| Atroposelective N-alkylation | Axial chirality | Organocatalysis with chiral amines | Atropisomeric sulfonamides |
| Asymmetric Condensation | Central chirality (at sulfur) | Pentanidium organocatalysis of sulfinates | Sulfonamides with a stereogenic sulfur |
| Chiral Pool Synthesis | Central chirality (in side chains) | Use of enantiopure starting materials (e.g., amino acids) | Analogs with chiral appendages |
| Enzymatic Resolution | Central chirality | Lipase-catalyzed acylation, etc. | Enantiomerically pure aminophenol precursors |
Novel Protecting Group Strategies for Aminophenol Moieties
The synthesis of this compound and its analogs often requires the use of protecting groups to mask the reactive amino and hydroxyl functionalities of the aminophenol moiety, allowing for selective transformations at other sites in the molecule. jocpr.com The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. nih.gov
The sulfonamide group itself, particularly the nitrobenzenesulfonyl (nosyl) group, is often considered a protecting group for amines. nih.gov Nosyl amides are known for their ease of cleavage under mild conditions, but they can have limited stability to various reagents. nih.gov In the context of synthesizing analogs, it may be necessary to protect the amino group of 3-aminophenol with a different group before the introduction of the 4-nitrophenylsulfonyl moiety.
Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), which offer orthogonal deprotection strategies. researchgate.net For the phenolic hydroxyl group, silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (B1604629) ethers are frequently employed. jocpr.com
Recent research has focused on the development of novel protecting groups with unique stability and cleavage profiles. For example, the Nms (2-nitrobenzenesulfenyl) group has been introduced as a sulfonamide protecting group that is superior to traditional ones in a broad range of applications. nih.gov Sulfinamides have also been explored as effective amine protecting groups that can be readily removed under acidic conditions. researchgate.net The use of such novel protecting groups can provide greater flexibility in the design of synthetic routes to complex analogs.
| Protecting Group | Functional Group Protected | Installation Conditions | Cleavage Conditions | Key Features |
| tert-Butyloxycarbonyl (Boc) | Amine | Boc₂O, base | Strong acid (e.g., TFA) | Stable to base, hydrogenolysis |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine) | Labile to base, stable to acid |
| Benzyl (Bn) | Phenol | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |
| tert-Butyldimethylsilyl (TBDMS) | Phenol | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) | Labile to acid and fluoride |
| Nosyl (Ns) | Amine | Nosyl chloride, base | Thiol and base (e.g., thiophenol, K₂CO₃) | Part of the target structure, can act as protecting group |
Regioselective Functionalization of the Phenol Ring and Nitrophenyl Moiety
The ability to selectively introduce functional groups at specific positions on the aromatic rings of this compound is crucial for structure-activity relationship (SAR) studies and the development of new analogs. Regioselective functionalization allows for the precise modification of the molecule to enhance its desired properties.
For the phenol ring of the 3-aminophenol moiety, electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be employed. The directing effects of the hydroxyl and sulfonamido groups will influence the position of substitution. The strongly activating and ortho, para-directing hydroxyl group and the deactivating but ortho, para-directing sulfonamido group will lead to complex regiochemical outcomes that need to be carefully controlled.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. A directing group, such as a protected amine or hydroxyl group, can direct a strong base (e.g., n-butyllithium) to deprotonate the adjacent ortho position, creating a nucleophilic site for reaction with an electrophile. This allows for the introduction of a wide range of substituents with high regiocontrol.
For the nitrophenyl moiety, the strongly deactivating and meta-directing nitro group will govern the regioselectivity of electrophilic aromatic substitution. Nucleophilic aromatic substitution (SNAr) is also a viable strategy for functionalizing the nitrophenyl ring, as the nitro group activates the ring towards attack by nucleophiles at the ortho and para positions.
Chemoenzymatic methods can also be employed for regioselective functionalization. For example, sulfatases have been used for the regioselective O-desulfonation of sulfated p-nitrophenyl glycosides, demonstrating the potential of enzymes to achieve high regioselectivity in modifying nitrophenyl-containing compounds. nih.gov
| Ring System | Reaction Type | Directing Group Influence | Potential Modifications |
| Phenol Ring | Electrophilic Aromatic Substitution | OH (ortho, para), NHSO₂R (ortho, para) | Halogenation, nitration, acylation |
| Phenol Ring | Directed ortho-Metalation (DoM) | Protected OH or NH | Alkylation, silylation, carboxylation |
| Nitrophenyl Moiety | Electrophilic Aromatic Substitution | NO₂ (meta) | Halogenation, nitration (under harsh conditions) |
| Nitrophenyl Moiety | Nucleophilic Aromatic Substitution (SNAr) | NO₂ (ortho, para activation) | Introduction of amines, alkoxides, thiols |
Mechanistic Investigations of Chemical Transformations Involving 3 4 Nitrophenyl Sulfonyl Aminophenol
Reaction Kinetics and Thermodynamics of Derivative Formation
Detailed kinetic and thermodynamic studies specifically on the derivative formation of 3-[(4-Nitrophenyl)sulfonyl]aminophenol are not extensively documented in publicly available literature. However, the reactivity of the aminophenol moiety suggests that it can readily undergo reactions such as acylation and alkylation. For instance, structure-activity relationship studies on related N-(4-hydroxyphenyl) amides have been conducted to evaluate their biological activities. nih.gov The kinetics of such derivatization reactions would be influenced by factors including the nature of the electrophile, the solvent, and the temperature.
The formation of Schiff bases from 4-aminophenol derivatives has been a subject of study, with the reaction kinetics and product stability being of interest. nih.govresearchgate.net It is plausible that the amino group of this compound could similarly react with aldehydes and ketones. The thermodynamic favorability of such reactions would depend on the stability of the resulting imine and the reaction conditions.
Furthermore, the synthesis of sulfonamides from sulfonyl chlorides and amines is a well-established reaction. nih.gov The kinetics of this type of reaction are typically second-order and are influenced by the electronic properties of both reactants.
Table 1: Factors Influencing Derivative Formation of this compound
| Factor | Influence on Reaction Kinetics and Thermodynamics |
| Nature of Electrophile | Stronger electrophiles will generally lead to faster reaction rates with the amino and hydroxyl groups. |
| Solvent | The polarity and protic nature of the solvent can affect reaction rates by stabilizing reactants, transition states, and products differently. |
| Temperature | Higher temperatures typically increase reaction rates but may also lead to side reactions or degradation. |
| Catalyst | Acid or base catalysts can significantly accelerate reactions involving the amino and hydroxyl groups. |
| Steric Hindrance | The bulky sulfonyl group may sterically hinder reactions at the adjacent amino and hydroxyl groups, affecting the reaction rate. |
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the reaction pathways and transition states of complex organic molecules. nih.govnih.govresearchgate.net For this compound, DFT calculations could be employed to model various transformations.
For instance, in the formation of derivatives, DFT can be used to calculate the activation energies for different reaction pathways, thereby predicting the most likely mechanism. A study on the related compound, {(4-nitrophenyl)sulfonyl}tryptophan, utilized DFT calculations at the B3LYP/6-311++G(d,p) level of theory to complement experimental findings. nih.govresearchgate.net Similar computational approaches could be applied to this compound to investigate the geometries of reactants, transition states, and products, as well as to determine the reaction energies.
DFT studies on other sulfonamide analogues have been used to compare the stabilities of different isomers and to understand their electronic properties. nih.gov Such calculations for this compound could provide insights into its conformational preferences and how they influence reactivity. The interaction of sulfonamides with nanoclusters has also been investigated using DFT, suggesting that such computational models can predict the adsorption behavior and reactivity of these compounds. nanomedicine-rj.com
Table 2: Application of DFT in Studying this compound Reactions
| Computational Method | Information Obtained |
| Geometry Optimization | Provides the most stable three-dimensional structures of reactants, intermediates, transition states, and products. |
| Frequency Calculations | Confirms the nature of stationary points (minima or transition states) and provides thermodynamic data such as zero-point vibrational energies. |
| Transition State Search | Identifies the highest energy point along the reaction coordinate, allowing for the calculation of activation energies. |
| Intrinsic Reaction Coordinate (IRC) Calculations | Confirms that a found transition state connects the correct reactants and products. |
| Molecular Orbital Analysis (HOMO-LUMO) | Provides insights into the electronic properties and reactivity of the molecule. |
Catalytic Transformations of the Sulfonylaminophenol Scaffold
The sulfonylaminophenol scaffold possesses multiple sites for catalytic transformations. The nitrophenyl group, in particular, is susceptible to catalytic reduction. Numerous studies have detailed the catalytic reduction of 4-nitrophenol to 4-aminophenol using various metal nanoparticles as catalysts. chemijournal.comresearchgate.netmdpi.comsemanticscholar.orgbcrec.idmdpi.comresearchgate.netsemanticscholar.org This transformation is a key step in the synthesis of many industrially important compounds. researchgate.net It is highly probable that the nitro group in this compound could be similarly reduced to an amino group under catalytic hydrogenation conditions, for example, using a Pt/C catalyst. researchgate.net
The aminophenol moiety itself can participate in catalytic reactions. For instance, the hydroxyl group can be a target for catalytic etherification or esterification reactions. The amino group can be involved in catalytic C-N bond-forming reactions.
The development of photocatalytic methods for the synthesis and functionalization of sulfonamides has also been an area of active research. nih.gov These methods offer mild reaction conditions and access to novel reactivity patterns. It is conceivable that the this compound scaffold could be functionalized using such photocatalytic strategies.
Photochemical and Electrochemical Reactivity Studies
The photochemical reactivity of this compound would be influenced by the presence of the chromophoric nitrophenyl group. Upon absorption of UV light, this group can be excited to a higher energy state, potentially leading to various photochemical reactions. Studies on naphthylamine sulfonate derivatives have shown that the photophysical properties are sensitive to the solvent environment, which can influence intramolecular charge transfer processes. ekb.eg
The electrochemical behavior of this compound is expected to be a composite of the redox properties of its constituent subunits. The nitrophenyl group is known to undergo electrochemical reduction. researchgate.net Cyclic voltammetry studies on related nitrophenyl compounds have shown irreversible reduction peaks corresponding to the reduction of the nitro group to an amino group. researchgate.net The aminophenol moiety is also electrochemically active and can be oxidized. researchgate.net
Electrochemical methods have been developed for the synthesis of sulfonamides, suggesting that the sulfonylaminophenol core could be involved in electrochemical transformations. nih.govnoelresearchgroup.com The cyclic voltammogram of this compound would likely exhibit both reduction waves for the nitro group and oxidation waves for the aminophenol part.
Degradation Pathways and Stability Under Various Chemical Conditions
The stability of this compound under different chemical conditions is a critical aspect of its chemical profile. The sulfonamide linkage is generally stable but can be susceptible to cleavage under strong acidic or basic conditions, although this typically requires harsh conditions.
The aminophenol moiety may be prone to oxidation, especially in the presence of oxidizing agents or under aerobic conditions, potentially leading to the formation of quinone-imine type structures. The stability of aminophenol derivatives is an important consideration in their application, for instance, as antiproliferative agents. nih.gov
Redox Chemistry of the Nitrophenyl and Aminophenol Subunits
The redox chemistry of this compound is characterized by the distinct behaviors of the nitrophenyl and aminophenol subunits.
The nitrophenyl subunit is primarily an electron-accepting moiety. The nitro group can be reduced in a stepwise manner. Electrochemical studies on nitrophenylporphyrins have shown that the initial one-electron reduction is localized on the nitrophenyl group. researchgate.net The reduction of a nitrophenyl group to an aminophenyl group is a well-documented process. researchgate.net
The aminophenol subunit , on the other hand, is an electron-donating moiety and is susceptible to oxidation. The redox properties of p-aminophenol have been studied in different electrolytes, where it can undergo oxidation involving the transfer of protons and electrons. researchgate.net Theoretical studies on the electrochemistry of p-aminophenol have used DFT to calculate its standard electrode potential. nih.gov The oxidation of the aminophenol part of this compound would likely proceed via a similar mechanism, leading to the formation of a quinone-imine species.
Advanced Spectroscopic Elucidation of the Molecular Structure and Dynamics of 3 4 Nitrophenyl Sulfonyl Aminophenol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as an unparalleled tool for the atomic-level elucidation of molecular structures in solution and the solid state. For 3-[(4-Nitrophenyl)sulfonyl]aminophenol, a multi-pronged NMR approach is essential for an unambiguous assignment of its complex spin system.
The primary structure of this compound can be unequivocally established through one-dimensional ¹H, ¹³C, and ¹⁵N NMR spectroscopy. The expected chemical shifts are predicted based on the principle of group contribution, drawing from data for 3-aminophenol (B1664112) and 4-nitrobenzenesulfonamide derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons of both the aminophenol and nitrophenyl rings, as well as resonances for the hydroxyl and sulfonamide protons. The protons on the 4-nitrophenylsulfonyl moiety are expected to appear as two doublets, characteristic of a para-substituted benzene ring, with the protons ortho to the electron-withdrawing nitro group being the most deshielded. The protons of the 3-aminophenol ring will present a more complex splitting pattern due to their meta and ortho relationships. The labile protons of the -OH and -NH- groups will likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide crucial information on the carbon framework. The spectrum is expected to show twelve distinct aromatic carbon signals. The carbons of the 4-nitrophenyl ring will be influenced by the strong electron-withdrawing effects of the nitro and sulfonyl groups. The carbon attached to the nitro group (C-NO₂) and the sulfonyl group (C-SO₂) are expected at the downfield region of the aromatic spectrum. In the 3-aminophenol ring, the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the nitrogen of the sulfonamide (C-N) will be significantly shifted.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, can offer valuable insights. Two signals are expected: one for the nitro group nitrogen (-NO₂) and another for the sulfonamide nitrogen (-NH-). The chemical shift of the nitro group nitrogen is typically found at a significantly downfield position, while the sulfonamide nitrogen will resonate at a chemical shift characteristic of N-arylsulfonamides.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted for DMSO-d₆ solution)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 4-Nitrophenyl Ring | ||
| H-2', H-6' | 8.20 - 8.40 (d) | 124.0 - 125.0 |
| H-3', H-5' | 7.90 - 8.10 (d) | 128.0 - 129.0 |
| C-1' | - | 145.0 - 147.0 |
| C-4' | - | 149.0 - 151.0 |
| 3-Aminophenol Ring | ||
| H-2 | 7.10 - 7.20 (t) | 108.0 - 110.0 |
| H-4 | 6.50 - 6.60 (dd) | 112.0 - 114.0 |
| H-5 | 6.90 - 7.00 (t) | 130.0 - 131.0 |
| H-6 | 6.40 - 6.50 (dd) | 111.0 - 113.0 |
| C-1 | - | 140.0 - 142.0 |
| C-3 | - | 158.0 - 160.0 |
| Functional Groups | ||
| -SO₂NH- | 10.0 - 10.5 (s, br) | - |
| -OH | 9.5 - 10.0 (s, br) | - |
Note: Chemical shifts are estimations and may vary based on experimental conditions. d = doublet, t = triplet, dd = doublet of doublets, s = singlet, br = broad.
Two-dimensional NMR experiments are indispensable for assembling the complete molecular puzzle by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would be instrumental in confirming the connectivity of the protons within the 3-aminophenol and 4-nitrophenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the proton chemical shifts to their corresponding carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly powerful for identifying quaternary carbons and for connecting the different fragments of the molecule. For instance, correlations from the -NH- proton to the carbons of both aromatic rings would firmly establish the sulfonamide linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to probe the preferred conformation of the molecule in solution, for example, by observing through-space interactions between protons on the two different aromatic rings.
Crystalline organic solids can often exist in different polymorphic forms, which can have significant implications for their physical properties. Solid-state NMR (ssNMR) is a powerful technique for characterizing these different solid forms. By analyzing the ¹³C and ¹⁵N chemical shifts in the solid state, which are highly sensitive to the local electronic environment and intermolecular packing, it is possible to distinguish between different polymorphs of this compound. Furthermore, ssNMR can provide insights into the molecular dynamics in the solid state.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides a complementary perspective on the molecular structure, focusing on the vibrational modes of the functional groups.
The IR and Raman spectra of this compound are expected to be rich in information, with characteristic bands for each of its functional moieties.
-OH and -NH- Vibrations: The O-H stretching vibration of the phenolic group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum. The N-H stretching vibration of the sulfonamide group should also be present in this region, potentially overlapping with the O-H band.
-SO₂- Vibrations: The sulfonyl group gives rise to two characteristic strong stretching vibrations: the asymmetric stretch (ν_as(SO₂)) typically in the 1300-1350 cm⁻¹ region and the symmetric stretch (ν_s(SO₂)) in the 1140-1180 cm⁻¹ range.
-NO₂ Vibrations: The nitro group also has characteristic asymmetric and symmetric stretching modes, appearing around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.
Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Phenolic -OH | O-H stretch | 3200 - 3600 | Strong, Broad | Weak |
| Sulfonamide -NH- | N-H stretch | 3200 - 3400 | Medium | Medium |
| Sulfonyl -SO₂- | Asymmetric stretch | 1300 - 1350 | Strong | Medium |
| Symmetric stretch | 1140 - 1180 | Strong | Strong | |
| Nitro -NO₂- | Asymmetric stretch | 1500 - 1560 | Strong | Strong |
| Symmetric stretch | 1335 - 1370 | Strong | Strong | |
| Aromatic Rings | C-H stretch | 3000 - 3100 | Medium | Strong |
| C=C stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |
The presence of hydrogen bond donors (-OH, -NH-) and acceptors (-OH, -O=S=O, -NO₂) in this compound suggests the formation of an extensive intermolecular hydrogen bonding network in the solid state. Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The broadening and red-shifting of the O-H and N-H stretching bands in the IR spectrum are classic indicators of hydrogen bond formation. The extent of these shifts can provide a qualitative measure of the strength of the hydrogen bonds. In the solid state, the specific hydrogen bonding motifs can lead to the appearance of new bands or splitting of existing bands in both the IR and Raman spectra, providing a fingerprint of the crystalline packing. Analysis of these spectral features, often in conjunction with X-ray diffraction data, allows for a detailed understanding of the supramolecular assembly of the molecules. nih.govsemanticscholar.orgsemanticscholar.org
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Electronic absorption and emission spectroscopy are pivotal in understanding the electronic structure of this compound. These techniques provide insights into the energy levels of molecular orbitals and how they are influenced by the molecular environment.
Elucidation of Electronic Transitions and Energy Levels
The UV-Vis absorption spectrum of a compound like this compound is expected to be a composite of the electronic transitions within its constituent aromatic rings and the charge-transfer interactions between them. The spectrum of the closely related compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, has been recorded, and its electronic absorption spectra have been calculated using methods such as CIS, TD-DFT, and ZINDO nih.govsemanticscholar.org. These studies, along with the known spectral characteristics of p-nitrophenol and p-aminophenol, can provide a model for the electronic transitions in this compound ekb.egresearchgate.netresearchgate.net.
The primary electronic transitions anticipated are π → π* transitions within the nitrophenyl and aminophenol ring systems, and potentially an intramolecular charge transfer (ICT) transition from the electron-donating aminophenol moiety to the electron-withdrawing nitrophenylsulfonyl group. The presence of the electron-withdrawing nitro group and the sulfonyl bridge, in conjunction with the electron-donating amino and hydroxyl groups, creates a push-pull system that can lead to a lower energy ICT band extending into the visible region.
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can provide further information on the molecule's electronic structure and dynamics. The fluorescence properties, including the quantum yield and lifetime, would be highly sensitive to the nature of the lowest excited state (e.g., whether it is a locally excited π-π* state or an ICT state).
| Anticipated Electronic Transitions | Approximate Wavelength Range (nm) | Description |
| π → π* (Nitrophenyl) | 250-300 | High-energy transition localized on the nitrophenyl ring. |
| π → π* (Aminophenol) | 270-320 | High-energy transition localized on the aminophenol ring. |
| Intramolecular Charge Transfer (ICT) | 350-450 | Lower-energy transition involving electron density moving from the aminophenol to the nitrophenylsulfonyl moiety. |
Solvatochromism and Environmental Effects on Electronic Structure
Solvatochromism, the change in the color of a substance in different solvents, is a powerful tool for probing the electronic structure of molecules. The absorption and emission spectra of this compound are expected to exhibit solvatochromism due to changes in the polarity of the solvent, which can differentially stabilize the ground and excited states nih.gov.
In nonpolar solvents, the absorption spectrum would be dominated by the localized π → π* transitions. As the solvent polarity increases, a bathochromic (red) shift in the ICT band is anticipated. This is because the more polar excited state, with its increased charge separation, is stabilized to a greater extent by polar solvent molecules than the less polar ground state.
Similarly, the fluorescence emission spectrum would also be expected to show a significant red shift in polar solvents. This phenomenon, known as positive solvatochromism, is characteristic of molecules with a larger dipole moment in the excited state compared to the ground state. The magnitude of the solvatochromic shift can be used to estimate the change in dipole moment upon excitation.
| Solvent | Expected Effect on ICT Band | Rationale |
| Hexane (Nonpolar) | Hypsochromic (Blue) Shift | Minimal stabilization of the excited state. |
| Dichloromethane (Polar Aprotic) | Intermediate Shift | Moderate stabilization of the excited state. |
| Ethanol (Polar Protic) | Bathochromic (Red) Shift | Strong stabilization of the excited state through dipole-dipole interactions and hydrogen bonding. |
| Water (Highly Polar Protic) | Strongest Bathochromic (Red) Shift | Maximum stabilization of the charge-separated excited state. |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of molecules through the analysis of their fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to generate the protonated molecule [M+H]⁺.
The fragmentation of aromatic sulfonamides under collision-induced dissociation (CID) in a tandem mass spectrometer often follows characteristic pathways nih.govresearchgate.netnih.gov. A key fragmentation process for arylsulfonamides is the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da nih.govresearchgate.net. This rearrangement pathway is influenced by the substituents on the aromatic rings nih.govresearchgate.net. Electron-withdrawing groups can promote this SO₂ extrusion nih.govresearchgate.net.
Other expected fragmentation pathways for this compound would involve cleavage of the S-N bond and the C-S bond, as well as fragmentations within the aromatic rings, such as the loss of the nitro group (NO₂). High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of the parent ion and its fragments, confirming the molecular formula.
| m/z (Proposed) | Proposed Fragment | Fragmentation Pathway |
| [M+H]⁺ | Protonated Molecule | Electrospray Ionization |
| [M+H - 64]⁺ | [C₁₂H₁₀N₂O₂ + H]⁺ | Loss of SO₂ |
| [M+H - C₆H₄NO₂]⁺ | [HOSO₂NHC₆H₄OH + H]⁺ | Cleavage of the C-S bond |
| [M+H - C₆H₆NO]⁺ | [O₂NC₆H₄SO₂ + H]⁺ | Cleavage of the S-N bond |
| [C₆H₅NO₂]⁺ | Nitrophenyl cation | Fragmentation of the C-S bond |
| [C₆H₆NO]⁺ | Aminophenol cation | Fragmentation of the S-N bond |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. While this compound itself is achiral, chiral derivatives could be synthesized, for instance, by introducing a chiral center in a substituent or by resolving atropisomers if restricted rotation around a bond creates a chiral axis.
For a hypothetical chiral derivative of this compound, CD spectroscopy would be a powerful tool to probe its stereochemical features. The electronic transitions observed in the UV-Vis spectrum would give rise to CD signals, known as Cotton effects, which can be positive or negative depending on the molecule's absolute configuration and conformation.
The anisotropic nature of CD means that the orientation of the molecule with respect to the light path can influence the observed spectrum rsc.org. Theoretical calculations could be employed to predict the CD spectrum of a chiral derivative and correlate it with its three-dimensional structure. The emergence of chirality in materials can lead to distinct optical responses, and CD spectroscopy is the primary method for investigating such phenomena aps.orgfz-juelich.denih.gov.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The nitroaromatic moiety of this compound makes it a candidate for forming a stable nitro radical anion upon one-electron reduction. This radical species could be generated electrochemically or by chemical reduction researchgate.netresearchgate.net.
The EPR spectrum of the this compound radical anion would provide detailed information about the distribution of the unpaired electron's spin density across the molecule nih.gov. The spectrum's hyperfine structure arises from the coupling of the unpaired electron with magnetic nuclei, primarily the ¹⁴N of the nitro group and the protons on the aromatic rings.
The magnitude of the hyperfine coupling constants (hfcc) is directly proportional to the spin density at the respective nucleus. The largest coupling would be expected from the nitrogen atom of the nitro group. Smaller couplings would arise from the protons on the nitrophenyl ring, and even smaller couplings from the protons on the aminophenol ring, reflecting the delocalization of the unpaired electron. The spin-trapping technique can be used to detect short-lived radical species mdpi.com.
| Nucleus | Expected Hyperfine Coupling Constant (hfcc) | Information Gained |
| ¹⁴N (Nitro group) | Large | High spin density on the nitro group, confirming the formation of a nitro radical anion. |
| ¹H (Nitrophenyl ring) | Medium | Delocalization of the unpaired electron onto the nitrophenyl ring. |
| ¹H (Aminophenol ring) | Small | Limited delocalization of the unpaired electron onto the aminophenol ring. |
| ¹⁴N (Amine group) | Very Small / Unresolved | Minimal spin density on the sulfonamide nitrogen. |
Crystallographic and Supramolecular Studies of 3 4 Nitrophenyl Sulfonyl Aminophenol and Its Co Crystals
Single Crystal X-ray Diffraction Analysis of Molecular Conformation
No single-crystal X-ray diffraction data for 3-[(4-Nitrophenyl)sulfonyl]aminophenol could be located. This foundational information, which would provide precise measurements of bond lengths, bond angles, and torsion angles, is essential for a definitive understanding of the molecule's three-dimensional shape and conformation in the solid state. Without this data, any discussion of its molecular geometry would be purely speculative.
Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
In the absence of crystallographic data, the specific arrangement of molecules within a crystal lattice, known as crystal packing, remains unknown. While the molecule possesses functional groups capable of forming significant intermolecular interactions—namely the hydroxyl (-OH), amine (-NH-), and nitro (-NO2) groups, which are strong candidates for hydrogen bonding, and aromatic rings that could engage in π-π stacking—the actual motifs and networks formed in the solid state have not been documented.
Co-crystallization Strategies for Modifying Supramolecular Architectures
The exploration of co-crystals, which involves crystallizing a target molecule with another compound (a coformer) to create a new crystalline solid with potentially altered properties, is a significant area of crystal engineering. However, no studies detailing attempts or successes in forming co-crystals of this compound have been found. Therefore, strategies for modifying its supramolecular architecture through this method are not available.
Hydrates, Solvates, and Amorphous Forms Characterization
Characterization of alternative solid forms, such as hydrates (containing water in the crystal lattice), solvates (containing solvent), or amorphous forms (lacking long-range crystalline order), is another critical aspect of solid-state chemistry. No published reports on the existence or characterization of any such forms for this compound were identified.
Computational Prediction of Crystal Structures and Packing
While computational methods for crystal structure prediction (CSP) are becoming increasingly powerful, no published theoretical studies predicting the possible crystal structures or packing arrangements of this compound were found. Such computational work could provide valuable insights into the likely intermolecular interactions and thermodynamically favorable packing motifs, but this research has not been made publicly available.
Theoretical and Computational Chemistry Studies on 3 4 Nitrophenyl Sulfonyl Aminophenol
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and energy of molecules. These theoretical methods provide insights into molecular geometry, stability, and reactivity, complementing experimental findings.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and analyzing vibrational frequencies.
A DFT study on 3-[(4-Nitrophenyl)sulfonyl]aminophenol would begin with the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. The resulting data would include precise bond lengths, bond angles, and dihedral angles for the molecule.
Once the geometry is optimized, a vibrational analysis would be performed. This calculation predicts the infrared (IR) and Raman spectra by determining the frequencies of the fundamental vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of the S-N bond, the asymmetric and symmetric stretching of the SO2 group, or the vibrations of the aromatic rings. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. For instance, studies on similar sulfonamide compounds have used DFT calculations at the B3LYP/6-311++G(d,p) level of theory to correlate computed vibrational frequencies with experimental IR and Raman spectra. researchgate.netmdpi.com
Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | S-N | ~1.65 Å |
| Bond Length | S=O (avg.) | ~1.45 Å |
| Bond Length | C-S | ~1.78 Å |
| Bond Angle | O-S-O | ~120° |
| Bond Angle | C-S-N | ~107° |
| Dihedral Angle | C-S-N-C | Variable (defines conformation) |
Note: The data in this table is illustrative and represents typical values for similar sulfonamide structures. Specific experimental or computational results for the title compound are not available.
Hartree-Fock (HF) and Post-HF Methods for Electron Correlation Effects
The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximation of the electronic wavefunction and energy. However, HF theory does not fully account for electron correlation—the interaction between individual electrons.
Post-HF methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF framework to include electron correlation effects. These methods offer higher accuracy for electronic energy and property calculations, albeit at a greater computational cost. Applying these methods to this compound would yield a more precise calculation of the molecule's total electronic energy and could be used to refine the understanding of its electronic properties compared to DFT or HF alone.
Frontier Molecular Orbitals (FMO) Analysis
Frontier Molecular Orbitals (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic transitions.
A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals across the molecule. Typically, in such compounds, the HOMO might be localized on the aminophenol ring, while the LUMO could be concentrated on the nitrophenyl moiety, indicating the likely sites for electrophilic and nucleophilic attack.
Table 2: Representative FMO Data for a Nitrophenyl Sulfonamide Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -7.0 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.5 eV |
Note: This data is representative of values found for structurally related molecules in the literature and is not specific to this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational flexibility and dynamic behavior of molecules in various environments.
Simulations in Solution and Condensed Phases
Performing MD simulations of this compound in different solvents (e.g., water, ethanol) or in a condensed phase (simulating the solid state) would reveal how its conformation and dynamics are influenced by its surroundings. The simulations would track the trajectories of all atoms, providing insights into intermolecular interactions, such as hydrogen bonding between the sulfonamide or phenol (B47542) groups and solvent molecules. This is crucial for understanding how the molecule behaves in a realistic chemical or biological environment. For example, MD simulations can be used to investigate interactions with proteins. sci-hub.se
Conformational Sampling and Free Energy Profiles
One of the key applications of MD simulations is to explore the conformational landscape of a molecule. For this compound, the rotation around the S-N and S-C bonds allows for multiple conformers. Enhanced sampling MD techniques can be used to efficiently explore these different conformations.
The data from these simulations can then be used to construct a free energy profile, which maps the relative stability of different conformations. The profile would identify the lowest energy (most stable) conformers and the energy barriers to transition between them. This information is vital for understanding the molecule's structural preferences and how its shape might change to interact with other molecules.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjb.ro This method is crucial in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.
To investigate the potential biological targets of this compound, a molecular docking simulation would be performed. This process would involve the following hypothetical steps:
Preparation of the Ligand: The three-dimensional structure of this compound would be constructed and optimized to its lowest energy conformation using quantum mechanical methods.
Selection and Preparation of a Receptor: A protein target would be selected based on the known biological activities of structurally similar sulfonamides. For instance, carbonic anhydrase or dihydropteroate (B1496061) synthase are common targets for sulfonamide derivatives. nih.gov The crystal structure of the chosen receptor would be obtained from a protein database, and prepared for docking by removing water molecules and adding hydrogen atoms.
Docking Simulation: Using specialized software, the ligand would be placed into the binding site of the receptor, and various possible conformations and orientations would be explored.
The results of the docking simulation would reveal the most probable binding mode of this compound within the active site of the receptor. The analysis would focus on identifying key intermolecular interactions, such as:
Hydrogen Bonds: The sulfonamide group, the hydroxyl group, and the nitro group of the ligand are all capable of forming hydrogen bonds with amino acid residues in the receptor's active site. For example, the oxygen atoms of the sulfonyl group and the hydrogen of the sulfonamide's nitrogen are common hydrogen bond donors and acceptors. researchgate.net
π-π Stacking: The two aromatic rings in this compound could engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Hydrophobic Interactions: The phenyl and nitrophenyl groups can also participate in hydrophobic interactions with nonpolar residues in the binding pocket.
A hypothetical representation of the types of interactions that could be observed is presented in the table below.
| Interaction Type | Potential Ligand Group Involved | Potential Amino Acid Residue Involved |
| Hydrogen Bond | -SO2NH- | Aspartate, Glutamate, Serine |
| Hydrogen Bond | -OH | Histidine, Asparagine, Glutamine |
| Hydrogen Bond | -NO2 | Arginine, Lysine |
| π-π Stacking | Phenyl Ring, Nitrophenyl Ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic Interaction | Phenyl Ring, Nitrophenyl Ring | Leucine, Isoleucine, Valine |
This table represents a hypothetical scenario of potential interactions and is not based on experimental data for this specific compound.
A crucial aspect of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and the protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding.
Different types of scoring functions exist, including:
Force-Field Based: These functions use classical mechanics to calculate the van der Waals and electrostatic interactions.
Empirical: These functions are derived from experimental binding data and use a set of weighted terms to account for different types of interactions.
Knowledge-Based: These functions are based on statistical analysis of known protein-ligand complexes and use potentials of mean force.
The predicted binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), would provide a quantitative measure of the potential efficacy of this compound as an inhibitor of the selected target. For instance, a lower predicted Ki value would suggest a stronger binding and potentially higher inhibitory activity.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.
To build a QSAR or QSPR model for a series of compounds including this compound, a set of molecular descriptors would first need to be calculated for each molecule. These descriptors are numerical values that represent different aspects of the molecular structure. They can be categorized as:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices and connectivity indices.
3D Descriptors: Calculated from the 3D coordinates of the atoms, such as molecular shape and volume.
Physicochemical Descriptors: Related to properties like lipophilicity (logP), polarizability, and electronic properties.
For this compound, a hypothetical set of calculated descriptors might look like the following:
| Descriptor Category | Descriptor Example | Hypothetical Value |
| 1D Descriptors | Molecular Weight | 294.28 g/mol |
| 2D Descriptors | Topological Polar Surface Area | 107.5 Ų |
| 3D Descriptors | Molecular Volume | ~220 ų |
| Physicochemical Descriptors | logP (octanol-water partition coefficient) | ~2.5 |
This table contains hypothetical values for illustrative purposes and are not derived from a specific QSAR/QSPR study on this compound.
Once the molecular descriptors are calculated for a set of related compounds with known activities, a statistical model is developed to correlate the descriptors with the activity. Common statistical methods used in QSAR/QSPR include:
Multiple Linear Regression (MLR): Creates a linear equation that relates the activity to a combination of descriptors.
Partial Least Squares (PLS): A method that is useful when the number of descriptors is large and there is collinearity among them.
Machine Learning Methods: Techniques like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships.
The predictive power of the developed model is then rigorously evaluated using various validation techniques, such as:
Internal Validation: Cross-validation techniques like leave-one-out (LOO) are used to assess the robustness of the model.
External Validation: The model's ability to predict the activity of a set of compounds that were not used in the model development is tested.
A statistically significant and validated QSAR model could then be used to predict the theoretical activity of new, unsynthesized compounds, including derivatives of this compound.
Decomposition Analysis of Intermolecular Forces
To gain a deeper understanding of the nature of the interactions between this compound and its potential binding partners, a decomposition analysis of the intermolecular forces can be performed. This is typically done using high-level quantum mechanical calculations.
This analysis breaks down the total interaction energy into its fundamental components:
Electrostatic Energy: Arises from the interaction between the static charge distributions of the molecules.
Exchange-Repulsion Energy: A quantum mechanical effect that prevents molecules from occupying the same space.
Induction (Polarization) Energy: Results from the distortion of the electron cloud of one molecule by the electric field of another.
Dispersion Energy: A quantum mechanical attraction that arises from the correlated fluctuations of electrons in interacting molecules.
By quantifying the contribution of each of these components, researchers can determine the primary driving forces behind the binding. For example, a significant electrostatic contribution would suggest that charge-charge or dipole-dipole interactions are dominant. A large dispersion energy component would indicate the importance of van der Waals forces. Studies on sulfonamides have shown that strong intermolecular hydrogen bonds and π-π interactions are often the main driving forces for their molecular packing. researchgate.netnih.gov
A hypothetical energy decomposition for the interaction of this compound with a receptor binding site is presented below.
| Energy Component | Hypothetical Contribution (kcal/mol) |
| Electrostatic | -15.0 |
| Exchange-Repulsion | +10.0 |
| Induction | -5.0 |
| Dispersion | -8.0 |
| Total Interaction Energy | -18.0 |
This table is for illustrative purposes only and does not represent actual calculated values for this specific interaction.
Spectroscopic Parameter Prediction (NMR, IR, UV-Vis) from First Principles
The prediction of spectroscopic parameters from first principles, primarily through Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an invaluable tool in the characterization of novel chemical entities. These computational methods allow for the elucidation of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra, providing a theoretical framework that complements and aids in the interpretation of experimental data. For the compound this compound, such theoretical studies are crucial for understanding its electronic structure and spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction
The theoretical prediction of ¹H and ¹³C NMR chemical shifts for organic molecules is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For sulfonamide-containing compounds, the B3LYP functional with a 6-311++G(d,p) basis set has been shown to provide computed data in good agreement with experimental findings. nih.gov
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the 4-nitrophenyl moiety are expected to appear at lower fields (higher ppm values) due to the strong electron-withdrawing effect of the nitro and sulfonyl groups. Conversely, the aminophenol ring will exhibit a different substitution pattern of chemical shifts. The N-H and O-H protons are expected to be downfield, with their exact positions being sensitive to solvent and concentration effects. nih.gov
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| H (Phenolic OH) | 9.5 - 10.5 |
| H (Sulfonamide NH) | 8.0 - 9.0 |
| H (Aromatic, Nitrophenyl) | 7.8 - 8.4 |
| H (Aromatic, Aminophenol) | 6.5 - 7.5 |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C (Aromatic, C-O) | 155 - 160 |
| C (Aromatic, C-NO₂) | 145 - 150 |
| C (Aromatic, C-S) | 140 - 145 |
| C (Aromatic, C-N) | 135 - 140 |
| C (Aromatic, Nitrophenyl) | 120 - 130 |
| C (Aromatic, Aminophenol) | 110 - 125 |
Infrared (IR) Spectroscopy Prediction
Theoretical IR spectra are typically calculated from the second derivatives of the energy with respect to the atomic coordinates of the optimized molecular geometry. These calculations yield harmonic vibrational frequencies, which are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted IR spectrum of this compound is expected to show characteristic bands for its constituent functional groups.
Key predicted vibrational frequencies include the O-H and N-H stretching vibrations, which are expected in the high-frequency region of the spectrum. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are anticipated to appear in the mid-frequency range. The nitro group (NO₂) will also exhibit characteristic asymmetric and symmetric stretching bands. Aromatic C-H and C=C stretching vibrations, as well as various bending modes, will populate the fingerprint region of the spectrum.
Predicted Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | 3500 - 3600 |
| N-H Stretch | 3300 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| SO₂ Asymmetric Stretch | 1340 - 1360 |
| NO₂ Asymmetric Stretch | 1510 - 1530 |
| SO₂ Symmetric Stretch | 1150 - 1170 |
| NO₂ Symmetric Stretch | 1330 - 1350 |
| C-S Stretch | 700 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction
The electronic absorption spectra of molecules can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The predicted spectrum is a result of electronic transitions between molecular orbitals, primarily from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals.
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings. The presence of the nitro and amino groups, which act as strong electron-withdrawing and electron-donating groups respectively, is likely to result in charge-transfer bands. The specific wavelengths of these absorptions are sensitive to the solvent environment, a factor that can be modeled in computational calculations using methods like the Polarizable Continuum Model (PCM).
Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Predicted λ_max (nm) |
| π → π* (Nitrophenyl) | 260 - 280 |
| π → π* (Aminophenol) | 280 - 300 |
| Intramolecular Charge Transfer | 320 - 360 |
Therefore, it is not possible to provide an article that adheres to the requested detailed outline, as no scientific data has been published regarding the following aspects of this compound:
Enzyme Inhibition Mechanisms and Kinetic Characterization: No in vitro biochemical studies detailing its reversible or irreversible inhibition modes, inhibition constants (Ki), IC50 values, or enzymatic reaction progress curve analysis could be found.
Protein-Ligand Interaction Dynamics and Allosteric Modulation: There is no available research on the dynamics of its interaction with proteins or any potential allosteric effects.
Binding Site Characterization: No studies utilizing site-directed mutagenesis or chemical probes to characterize its binding site on any biological macromolecule have been identified.
Target Selectivity and Off-Target Interaction Analysis: There is no biochemical data available concerning its target selectivity or any potential off-target interactions.
Without any foundational research on the biochemical and molecular interactions of this compound, the generation of a scientifically accurate and informative article as per the user's request is not feasible.
Molecular Recognition and Binding Mechanisms of 3 4 Nitrophenyl Sulfonyl Aminophenol with Biological Macromolecules
Rational Design Principles for Modulating Molecular Recognition
The rational design of ligands that can effectively bind to biological macromolecules is a cornerstone of modern drug discovery. This process involves a deep understanding of the structural and chemical features that govern molecular interactions. For 3-[(4-Nitrophenyl)sulfonyl]aminophenol, several key principles can be applied to modulate its recognition by target proteins.
Structure-activity relationship (SAR) studies on analogous compounds provide a foundational framework for rational design. By systematically modifying the structure of this compound and assessing the impact on binding affinity and activity, researchers can elucidate the contributions of each functional moiety. For instance, altering the substitution pattern on the phenyl rings or modifying the acidity of the phenolic hydroxyl and sulfonamide N-H can significantly impact binding.
Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in the rational design process. Molecular docking can predict the preferred binding orientation of this compound within the active site of a target protein, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. These in silico approaches have been successfully used to predict the binding modes of various sulfonamide-containing compounds, demonstrating their utility in guiding the design of new derivatives with improved binding characteristics.
Furthermore, the concept of "privileged scaffolds" can be applied. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents. Leveraging this existing knowledge allows for the design of novel molecules based on the this compound scaffold, with a higher probability of biological activity.
The following table summarizes key rational design strategies and their potential impact on the molecular recognition of this compound:
| Design Strategy | Modification on this compound | Predicted Impact on Molecular Recognition |
| Structure-Activity Relationship (SAR) Studies | Substitution on phenyl rings; modification of hydroxyl and sulfonamide groups. | Elucidate the role of each functional group in binding affinity and selectivity. |
| Molecular Docking and Dynamics | In silico modeling of the compound within a target's active site. | Predict binding modes, identify key interactions, and guide the design of derivatives with enhanced complementarity. |
| Isosteric Replacement | Substitution of the nitro group with other electron-withdrawing groups. | Modulate electronic properties and specific interactions while maintaining the overall molecular shape. |
| Privileged Scaffolds | Utilization of the sulfonamide core structure. | Increase the likelihood of biological activity by building upon a known pharmacophore. |
Mechanistic Implications of Phenolic Hydroxyl and Sulfonylamide Moieties in Binding
The phenolic hydroxyl and sulfonylamide moieties are critical players in the molecular recognition of this compound, contributing to both the specificity and affinity of its binding to biological macromolecules.
The phenolic hydroxyl group is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor. This dual nature allows it to form strong, directional hydrogen bonds with amino acid residues in a protein's binding pocket, such as the side chains of aspartate, glutamate, serine, and threonine. The acidity of the phenolic hydroxyl can be influenced by the electronic nature of the rest of the molecule, which in turn affects the strength of these hydrogen bonds. Studies on other phenolic compounds have shown that the addition of hydroxyl groups to an aromatic ring can have a significant effect on ligand/protein binding energy. nih.gov The orientation of the hydroxyl group is also crucial, as it dictates the geometry of the hydrogen bonds formed.
The interplay between the phenolic hydroxyl and sulfonylamide groups is also mechanistically significant. These two groups can act in concert to create a network of hydrogen bonds that anchor the ligand to the target protein. This cooperative binding can lead to a significant increase in binding affinity and selectivity. The relative positions of these two groups on the aminophenol ring are therefore critical for optimal interaction.
Molecular docking studies on structurally related sulfonamide compounds have revealed detailed insights into their binding modes. For instance, studies on ({4-nitrophenyl}sulfonyl)tryptophan have shown interactions with key amino acid residues through its sulfonamide and nitro groups. nih.gov These studies highlight the importance of various chemical interactions, including hydrogen bonding and π-π stacking, in the binding of such molecules.
The table below details the specific contributions of the phenolic hydroxyl and sulfonylamide moieties to the binding of this compound:
| Functional Moiety | Potential Binding Interactions | Mechanistic Significance |
| Phenolic Hydroxyl | Hydrogen bond donor and acceptor. | Forms strong, directional interactions with polar amino acid residues, anchoring the ligand in the binding site. |
| Sulfonylamide (-SO₂NH-) | Hydrogen bond donor (N-H) and acceptor (SO₂). | Creates a robust network of hydrogen bonds, contributing significantly to binding affinity and specificity. The tetrahedral geometry influences the ligand's conformation. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Profiling of 3 4 Nitrophenyl Sulfonyl Aminophenol Derivatives
Systematic Structural Modifications and Their Theoretical Impact on Activity
Systematic structural modifications of the 3-[(4-Nitrophenyl)sulfonyl]aminophenol scaffold can be explored at three primary locations: the nitrophenyl ring, the sulfonamide linkage, and the aminophenol ring. The theoretical impact of these modifications on biological activity is considered based on general medicinal chemistry principles.
Modifications of the 4-Nitrophenyl Ring:
Position of the Nitro Group: Shifting the nitro group from the para-position to the meta or ortho positions would significantly alter the electronic properties of the ring and its interaction with a target protein. A para-nitro group is strongly electron-withdrawing, which can influence the acidity of the sulfonamide N-H and participate in hydrogen bonding. Changes in its position would modulate these effects.
Introduction of Additional Substituents: Adding substituents to other positions on the nitrophenyl ring could explore steric and lipophilic effects. For example, introducing a bulky group could probe the size of a binding pocket, while adding a halogen could enhance lipophilicity.
Modifications of the Sulfonamide Linkage:
N-Alkylation/N-Arylation: Substitution on the sulfonamide nitrogen would remove the acidic proton, eliminating its hydrogen bond donating capability. This is a common strategy to modulate pharmacokinetic properties.
Bioisosteric Replacement: Replacing the sulfonamide group with other linkers such as an amide or a reversed sulfonamide could evaluate the importance of the geometry and electronic nature of the sulfonamide for maintaining biological activity.
Modifications of the 3-Aminophenol (B1664112) Ring:
Position of the Hydroxyl and Amino Groups: Altering the substitution pattern on the aminophenol ring (e.g., moving the hydroxyl group to the 2- or 4-position) would drastically change the spatial arrangement of hydrogen bond donors and acceptors, likely impacting binding affinity.
Substitution on the Amino Group: Acylation or alkylation of the amino group would modify its hydrogen bonding capacity and basicity.
Substitution on the Phenolic Hydroxyl Group: Etherification of the hydroxyl group would remove a key hydrogen bond donor and increase lipophilicity.
Introduction of Additional Substituents: Adding substituents to the aminophenol ring can fine-tune electronic properties, lipophilicity, and steric interactions.
A hypothetical data table illustrating the theoretical impact of such modifications is presented below. The "Predicted Impact on Activity" is speculative and would require experimental validation.
| Modification | Position | Rationale for Theoretical Impact | Predicted Impact on Activity |
| Move NO₂ to 2-position | 4-Nitrophenyl Ring | Altered electronics and potential for steric clash. | Likely decrease |
| Replace NO₂ with NH₂ | 4-Nitrophenyl Ring | Change from electron-withdrawing to donating; H-bond acceptor to donor. | Significant change, potentially loss of activity or new activity profile |
| Add Cl at 2-position | 4-Nitrophenyl Ring | Increased lipophilicity and potential for steric hindrance. | Variable, depends on binding pocket |
| N-Methylation | Sulfonamide Linkage | Loss of H-bond donor, increased lipophilicity. | Likely decrease if H-bond is critical |
| Move OH to 2-position | 3-Aminophenol Ring | Altered H-bonding geometry. | Likely decrease |
| O-Methylation | 3-Aminophenol Ring | Loss of H-bond donor, increased lipophilicity. | Likely decrease if H-bond is critical |
Contribution of Each Functional Group to Binding Affinity and Specificity
The this compound scaffold possesses three key functional group constellations that are expected to contribute significantly to its binding affinity and specificity.
4-Nitrophenyl Group: The nitro group is a strong hydrogen bond acceptor and its aromatic ring can engage in π-π stacking or hydrophobic interactions. The strong electron-withdrawing nature of the nitro group also influences the electronic character of the entire molecule.
Sulfonamide Group: This group is a cornerstone for interaction. The sulfonamide oxygens are potent hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. The geometry of the sulfonamide linker is crucial for orienting the two aromatic rings in a specific conformation for optimal binding.
3-Aminophenol Group: This moiety provides both hydrogen bond donors (the phenolic hydroxyl and the amino group) and a hydrogen bond acceptor (the oxygen of the hydroxyl group). The aromatic ring can also participate in hydrophobic or π-stacking interactions. The relative positions of the amino and hydroxyl groups are critical for establishing specific interactions with a biological target.
Impact of Substituent Effects (Electronic, Steric, Lipophilic) on Biological Interactions
The biological interactions of this compound derivatives are theoretically governed by a combination of electronic, steric, and lipophilic effects of any introduced substituents.
Electronic Effects: The electron-withdrawing nitro group significantly influences the acidity of the sulfonamide proton, making it a better hydrogen bond donor. Modifying substituents on either aromatic ring would alter the electron density distribution across the molecule, impacting hydrogen bond strengths and potential electrostatic interactions with a target.
Steric Effects: The introduction of bulky substituents can either enhance binding by filling a hydrophobic pocket or decrease binding due to steric hindrance. The size and shape of substituents must be complementary to the topology of the binding site for favorable interactions.
Lipophilic Effects: Lipophilicity, often quantified as logP, is crucial for both binding and pharmacokinetic properties. Increasing lipophilicity through the addition of alkyl or halogen substituents can enhance binding to hydrophobic pockets. However, excessive lipophilicity can lead to poor solubility and non-specific binding. A balance is often sought in lead optimization.
A hypothetical table illustrating these effects is provided below.
| Substituent | Property Modified | Theoretical Impact on Biological Interactions |
| -CF₃ (replaces -NO₂) | Electronic (strongly withdrawing) | Maintains strong electron-withdrawing character, potentially altering H-bonding properties. |
| -CH₃ (on either ring) | Lipophilic (increases), Steric (minor) | May enhance binding to small hydrophobic pockets. |
| -tBu (on either ring) | Lipophilic (significantly increases), Steric (major) | Could either fit a large hydrophobic pocket or cause steric clash, reducing affinity. |
| -OH (on nitrophenyl ring) | Electronic (donating), H-bonding (donor/acceptor) | Introduces new hydrogen bonding opportunities, potentially increasing affinity and specificity. |
| -F (on either ring) | Electronic (withdrawing), Lipophilic (increases) | Can modulate electronic properties and enhance membrane permeability. |
Conformational Analysis and Its Role in Molecular Recognition
The three-dimensional conformation of this compound derivatives is critical for molecular recognition. The molecule has several rotatable bonds, primarily around the sulfonamide linker. The rotational freedom around the S-N and S-C bonds dictates the relative orientation of the two aromatic rings.
Computational studies on similar diaryl sulfonamides suggest that there are preferred low-energy conformations. mdpi.com The specific conformation adopted upon binding to a biological target is the "bioactive conformation." This conformation may not be the lowest energy conformation in solution, and the energy required to adopt the bioactive conformation can influence binding affinity.
Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations, although this is less likely in the parent compound. The presence of substituents, particularly in the ortho positions of the aromatic rings, can restrict rotation and favor specific conformations, which can be a strategy to pre-organize a molecule into its bioactive conformation.
SAR/SPR-Driven Design of Molecular Probes and Tools
The this compound scaffold could be adapted for the design of molecular probes and chemical tools.
Fluorescent Probes: By incorporating a fluorophore into the structure, for example, by replacing one of the aromatic rings with a fluorescent group like a naphthalimide, it may be possible to create probes for visualizing biological targets. The binding of the probe to its target could result in a change in the fluorescent signal.
Affinity-Based Probes: A reactive group, such as an electrophile or a photo-activatable cross-linker, could be introduced at a position on the scaffold that is predicted to be solvent-exposed when bound to the target. This would allow for covalent labeling and subsequent identification of the target protein.
Biotinylated Probes: Attaching a biotin tag via a suitable linker would enable pull-down experiments to isolate the target protein from a complex biological sample. The position for linker attachment would be guided by SAR to ensure that it does not interfere with binding.
The design of such probes would heavily rely on initial SAR studies to identify positions on the scaffold that can be modified without significantly compromising binding affinity.
Exploration of 3 4 Nitrophenyl Sulfonyl Aminophenol in Advanced Materials Science
Application as a Building Block for Functional Polymers
The unique molecular architecture of 3-[(4-Nitrophenyl)sulfonyl]aminophenol, which features a reactive aminophenol core functionalized with a strongly electron-withdrawing 4-nitrophenylsulfonyl group, positions it as a compelling monomer for the synthesis of advanced functional polymers. The presence of both a nucleophilic amine and a hydroxyl group allows for its participation in a variety of polymerization reactions, leading to novel polymer structures with potentially valuable properties for advanced materials science.
Polymerization Mechanisms Involving Aminophenol Derivatives
Aminophenols are versatile monomers capable of undergoing polymerization through several established mechanisms. The specific pathway is largely determined by the choice of co-monomers and reaction conditions. For a monomer like this compound, two primary polymerization routes are of significant interest: polycondensation and oxidative polymerization.
Polycondensation Reactions:
The bifunctional nature of the aminophenol moiety (containing both -NH2 and -OH groups) makes it an ideal candidate for step-growth polymerization. These reactions typically involve the reaction of the aminophenol with a suitable co-monomer bearing two reactive functional groups, such as diacyl chlorides, dicarboxylic acids, or diisocyanates.
Polyamide and Polyester Synthesis: The amine group can react with diacyl chlorides to form polyamides, while the hydroxyl group can react to form polyesters. The synthesis of aromatic polyamides, often referred to as aramids, is typically achieved through low-temperature solution polycondensation. nih.gov This method would involve reacting this compound with aromatic diacid chlorides like isophthaloyl chloride or terephthaloyl chloride. nih.gov The resulting polymers would be poly(amide-ether)s or poly(ester-amine)s, depending on which functional group of the aminophenol preferentially reacts. The bulky and polar nitrophenylsulfonyl side group would be expected to influence the polymer's solubility and thermal properties. nih.gov
Polysulfonamide Synthesis: While less common than polyamide synthesis, the formation of polysulfonamides can be achieved through the reaction of diamines with disulfonyl chlorides. In the case of this compound, it could act as the diamine component (or a diol, utilizing the phenol (B47542) group) in a polycondensation with a disulfonyl chloride monomer. A series of aromatic polysulfonamides have been synthesized from various diamines, demonstrating the viability of this approach to creating thermally stable polymers. researchgate.net
Plasma Polymerization:
A more unconventional approach to polymerizing aminophenols is through the use of dielectric barrier discharge (DBD) plasma. This solvent-free method has been used to polymerize solid-state o- and m-aminophenol into conductive polymer films. mdpi.com This technique could potentially be applied to this compound to create thin films of a polyaniline derivative directly on a substrate. The resulting polymer from m-aminophenol using this method has been suggested to have an open-ring keto-derivative structure. mdpi.com
Synthesis of Poly(sulfonamide)s and Related Copolymers
The incorporation of the this compound unit into a polymer backbone can lead to the formation of poly(sulfonamide)s and a variety of related copolymers with tailored properties. The synthesis of wholly aromatic poly(amide-sulfonamide)s has been successfully demonstrated through solution polycondensation of m-chlorosulfonylbenzoyl chloride with various aromatic diamines. researchgate.net This highlights a viable strategy for incorporating the target monomer into a copolymer structure.
By analogy, this compound could be copolymerized with a combination of aromatic diamines and diacid chlorides, or with monomers containing both amine and carboxylic acid functionalities, to produce a range of copolymers. For instance, copolymerization with 4,4'-diaminodiphenylsulfone and terephthaloyl chloride could yield a poly(amide-sulfone-sulfonamide). The ratio of the comonomers could be adjusted to fine-tune the properties of the resulting copolymer, such as its thermal stability and solubility. researchgate.net
The table below outlines potential copolymer structures that could be synthesized using this compound as a monomer, along with the likely polymerization method and expected polymer characteristics.
| Copolymer Type | Co-monomers | Polymerization Method | Expected Polymer Characteristics |
| Poly(amide-ether-sulfonamide) | Isophthaloyl chloride | Low-temperature solution polycondensation | Good thermal stability, potentially improved solubility due to the bulky side group. |
| Poly(ester-amine-sulfonamide) | Terephthaloyl chloride | High-temperature solution polycondensation | High thermal stability, potentially liquid crystalline properties. |
| Poly(sulfonamide-imide) | Pyromellitic dianhydride | Two-step polycondensation with chemical or thermal imidization | Excellent thermal and chemical resistance, high glass transition temperature. |
| Random Copoly(sulfonamide) | 4,4'-diaminodiphenylsulfone, Terephthaloyl disulfonyl chloride | Solution polycondensation | Tunable properties based on comonomer ratio, high thermal stability. |
Optoelectronic Properties and Potential in Organic Electronics
The electronic characteristics of this compound, arising from the interplay between the electron-donating aminophenol moiety and the electron-withdrawing nitrophenylsulfonyl group, suggest that polymers incorporating this unit could exhibit interesting optoelectronic properties. The influence of molecular conformation and the presence of such functional groups are known to significantly impact the electronic and optical behavior of conjugated polymers. mdpi.com
Fluorescence and Phosphorescence Characteristics in Solid State and Solution
The photoluminescence properties of polymers derived from this compound are expected to be strongly influenced by the degree of conjugation in the polymer backbone and the nature of the electronic transitions. The presence of the nitro group, a well-known electron acceptor, could lead to intramolecular charge transfer (ICT) states upon photoexcitation. This can result in dual fluorescence or solvatochromism, where the emission wavelength shifts with solvent polarity.
While specific fluorescence and phosphorescence data for polymers of this compound are not available, studies on other conjugated polymers with donor-acceptor architectures provide valuable insights. For instance, polymers containing triphenylamine (a strong electron donor) have shown pronounced luminescence. mdpi.com The incorporation of a sulfonamide group can also influence the emission properties.
The solid-state luminescence is likely to differ from that in solution due to intermolecular interactions and aggregation. The bulky nature of the (4-Nitrophenyl)sulfonyl side group may inhibit close packing of the polymer chains, potentially reducing aggregation-caused quenching of fluorescence and leading to higher solid-state quantum yields.
Charge Transport and Photoconductivity Studies
The charge transport characteristics of materials are critical for their application in electronic devices. mdpi.com In polymers containing this compound, both hole and electron transport are conceivable, and the dominant charge carrier will depend on the final polymer structure and its energy levels.
Hole Transport: The aminophenol moiety, and more broadly, aromatic amines, are known to be effective hole-transporting materials. rsc.orgmdpi.com Materials based on triphenylamine and carbazole derivatives are widely used as hole transport layers (HTLs) in organic light-emitting diodes (OLEDs) due to their good hole mobility and high thermal stability. mdpi.comnih.gov It is therefore plausible that polymers rich in the aminophenol unit could exhibit p-type (hole-transporting) conductivity.
Electron Transport: The presence of the electron-deficient 4-nitrophenylsulfonyl group could facilitate electron transport. Sulfonamide derivatives and molecules with strong electron-withdrawing groups are often explored as electron-transporting materials (ETLs) or host materials in OLEDs. semanticscholar.orgresearchgate.net Thus, polymers with a high loading of the this compound monomer might exhibit n-type (electron-transporting) behavior.
Computational studies using Density Functional Theory (DFT) on similar molecular structures, such as thiophene sulfonamide derivatives, have been employed to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com Such calculations for polymers of this compound would be invaluable in predicting their charge injection and transport capabilities. The energy gap between the HOMO and LUMO would also determine the polymer's absorption spectrum and its potential as a semiconductor. nih.govresearchgate.net
The table below summarizes the expected charge transport properties based on analogous systems.
| Property | Influencing Moiety | Expected Behavior | Rationale based on Analogous Systems |
| Hole Transport | Aminophenol | Potential for p-type conductivity | Aromatic amines are well-established hole-transporting materials. rsc.orgnih.gov |
| Electron Transport | 4-Nitrophenylsulfonyl | Potential for n-type conductivity | Electron-withdrawing groups facilitate electron injection and transport. semanticscholar.orgresearchgate.net |
| Charge Carrier Mobility | Overall polymer structure and morphology | Highly dependent on chain packing and crystallinity | Amorphous films typically have lower mobility than crystalline ones. researchgate.net |
Development of Organic Light-Emitting Diodes (OLEDs) Components
Given the potential for both hole and electron transport, polymers derived from this compound could be investigated for use in various layers of an OLED device. ossila.comnih.gov
Hole Transport Layer (HTL): If the polymer exhibits dominant p-type conductivity and has a suitable HOMO level for efficient hole injection from the anode (e.g., ITO), it could be used as an HTL. rsc.orgresearchgate.net
Electron Transport Layer (ETL): Conversely, if n-type conductivity is dominant and the LUMO level aligns well with the cathode for electron injection, the polymer could serve as an ETL. semanticscholar.orgossila.com
Emissive Layer (EML): If the polymer exhibits efficient photoluminescence in the solid state, it could be a candidate for the emissive layer. The color of the emitted light would depend on the energy gap of the polymer.
Host Material: The polymer could also function as a host material in the emissive layer, where it would be doped with a fluorescent or phosphorescent guest emitter. In this role, the host material needs to have a wider energy gap than the dopant and facilitate efficient energy transfer to the guest.
The development of new materials for OLEDs is a dynamic field of research, and the unique combination of functional groups in this compound makes it a promising, yet underexplored, building block for this application. kyoto-u.ac.jpmdpi.com
Integration into Sensor Technologies
The distinct electronic and structural characteristics of this compound and its derivatives make them promising candidates for the development of highly sensitive and selective sensors. These sensors can be designed to detect a variety of analytes through different mechanisms, including electrochemical and optical responses.
Derivatives of aminophenol have demonstrated significant potential as chemosensors for the detection of specific analytes. For instance, modified electrodes have been developed for the sensitive determination of p-aminophenol (4-AP), a related compound. researchgate.net These sensors often exhibit a linear response over a wide range of concentrations and possess low detection limits. researchgate.net The operational stability of such sensors is also a key feature, with some demonstrating excellent response even after numerous measurements. researchgate.net The sensing mechanism in these electrochemical sensors is typically based on the voltammetric response of the analyte, where a well-defined peak can be observed and correlated to its concentration. researchgate.net
The development of novel sensors for 4-aminophenol is an active area of research, with various materials being explored to enhance sensitivity and selectivity. nih.govnih.gov For example, composites incorporating materials like multi-walled carbon nanotubes and polyaniline have been shown to significantly improve the electron transfer rate and increase the active surface area of electrodes, leading to lower detection limits. nih.gov
The 4-nitrophenylsulfonyl group is a well-established recognition moiety in the design of fluorescent probes. This group can act as a quencher for a fluorophore, and its cleavage by a specific analyte can lead to a "turn-on" fluorescence response. nih.gov This principle has been successfully applied in the development of probes for various analytes, including thiophenol. nih.gov
Derivatives of 2,4-dinitrobenzenesulfonate, which shares structural similarities with the 4-nitrophenylsulfonyl group, have been utilized to create fluorescent probes with high sensitivity and selectivity. nih.gov These probes can exhibit significant fluorescence enhancement upon reaction with the target analyte. nih.gov Researchers have also developed near-infrared (NIR) fluorescent probes based on similar recognition units, which are advantageous for applications requiring deeper tissue penetration and reduced phototoxicity. nih.gov
The design of such probes often involves coupling the recognition moiety to a fluorophore like coumarin or naphthalimide. nih.gov The choice of fluorophore can influence key properties of the probe, such as its quantum yield and Stokes shift. nih.gov For instance, some probes have been designed to display a large Stokes shift, which is beneficial for minimizing self-quenching and improving signal-to-noise ratio. nih.gov
Self-Assembly and Nanostructure Formation
The ability of molecules to self-assemble into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. The presence of both hydrogen bond donors (amine and hydroxyl groups) and acceptors (sulfonyl and nitro groups) in this compound suggests its potential to participate in the formation of supramolecular assemblies.
While specific research on the self-assembly of this compound is not extensively documented, the principles of supramolecular chemistry provide a framework for understanding its potential behavior. Hydrogen bonding is a powerful tool for directing the self-assembly of molecules. For instance, in related sulfonamide derivatives, strong S=O···H–N and S=O···H–O hydrogen bonds can play a crucial role in the formation of ordered structures. researchgate.net The interplay of these and other non-covalent interactions, such as π-π stacking of the aromatic rings, can lead to the formation of complex and functional nanostructures. The study of these interactions is critical for designing molecules that can self-organize into desired architectures for various applications in materials science. researchgate.net
Hybrid Materials and Composites Development
Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, offer the potential to create materials with synergistic properties that surpass those of their individual constituents. nih.gov The functional groups present in this compound make it an attractive candidate for incorporation into hybrid materials and composites.
For example, the amino and hydroxyl groups can serve as reactive sites for covalent bonding with inorganic matrices or polymer backbones. This can lead to the formation of organic-inorganic hybrid materials with enhanced thermal stability, mechanical strength, and specific functionalities. The development of such materials often involves techniques like the sol-gel process or in-situ polymerization. nih.gov
Surface Functionalization and Coating Applications
The ability to modify the surface properties of materials is crucial for a wide range of applications, from improving adhesion and corrosion resistance to imparting specific functionalities. The reactive groups of this compound make it a candidate for the surface functionalization of various substrates.
For instance, the amino group can be used to anchor the molecule to surfaces that have been pre-treated to introduce reactive functionalities like carboxyl or epoxy groups. This can be achieved through standard coupling chemistries. The hydroxyl group can also participate in surface reactions, for example, with silane coupling agents to modify the surface of silica or other oxide materials. mdpi.com
Scaffolding and Lead Optimization Principles in Drug Discovery Research Utilizing 3 4 Nitrophenyl Sulfonyl Aminophenol Pre Clinical/theoretical Focus
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) is a strategy that screens libraries of small, low-complexity molecules, or "fragments," for weak binding to a biological target. nih.gov These hits then serve as starting points for building more potent, lead-like compounds. drugdiscoverychemistry.comfrontiersin.org The core structure of 3-[(4-Nitrophenyl)sulfonyl]aminophenol can be deconstructed into fragments that align with FBDD principles, such as the "Rule of Three" (Molecular Weight < 300 Da, ClogP < 3, H-bond donors/acceptors < 3). frontiersin.org
The individual components, such as aminophenol or p-nitrophenylsulfonamide, could be included in fragment libraries. If a fragment hit is identified, it can be optimized through strategies like fragment growing, linking, or merging to improve affinity and selectivity. nih.gov Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography are crucial for detecting these weak interactions and guiding the optimization process. drugdiscoverychemistry.compharmafeatures.com The goal is to leverage the high ligand efficiency often found in smaller fragments to develop lead compounds with improved physicochemical properties. nih.gov
Table 1: FBDD Suitability of this compound Fragments
| Fragment | Molecular Weight ( g/mol ) | Estimated ClogP | H-Bond Donors | H-Bond Acceptors | Compliance with Rule of Three |
|---|---|---|---|---|---|
| Aminophenol | 109.13 | 0.4 | 2 | 1 | Yes |
Note: Data is estimated and serves for theoretical illustration.
Rational Design of Ligands Based on Structural Information
Rational ligand design utilizes the three-dimensional structure of a target protein to design molecules that are predicted to bind with high affinity and selectivity. The sulfonamide group, a key feature in this compound, is a major building block in many therapeutic molecules and is frequently used in rational design. nih.govmdpi.com
For instance, in the synthesis of a related compound, ({4-nitrophenyl}sulfonyl)tryptophan, characterization through methods like NMR and X-ray crystallography provided detailed structural information. nih.govmdpi.com This data revealed specific bond lengths, such as the S-N bond length of 1.624(3) Å, and intermolecular interactions, including hydrogen bonds, that stabilize the molecule's conformation in a crystal lattice. nih.gov Such detailed structural knowledge is invaluable for designing new ligands, allowing chemists to modify the scaffold to enhance interactions with specific amino acid residues in a target's binding site.
Virtual Screening and Cheminformatics Approaches
Virtual screening (VS) and cheminformatics are computational techniques used to search large libraries of compounds for potential drug candidates. nih.govsemanticscholar.org These methods can be either ligand-based or structure-based. Given the known structure of many sulfonamide targets, a structure-based approach is highly applicable.
Molecular docking, a key component of structure-based virtual screening, can predict the binding mode and affinity of a ligand to a target protein. nih.gov For example, a docking study on ({4-nitrophenyl}sulfonyl)tryptophan predicted its binding energy with potential targets like E. coli DNA gyrase and the COVID-19 main protease. nih.gov Such in silico studies help prioritize which derivatives of the this compound scaffold should be synthesized and tested experimentally, saving time and resources. nih.govnih.gov
Table 2: Example Molecular Docking Binding Energies for a Related Sulfonamide
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
|---|---|---|
| E. coli DNA gyrase | 5MMN | -6.37 nih.gov |
Source: Data from a study on ({4-nitrophenyl}sulfonyl)tryptophan. nih.gov
Prodrug Design and Bioreversible Derivatives (Theoretical Aspects)
Prodrugs are inactive molecules that are converted into the active drug within the body through enzymatic or chemical reactions. nih.govijpcbs.com This approach can overcome undesirable properties of a drug, such as poor solubility or lack of specificity. researchgate.net The this compound scaffold contains motifs suitable for theoretical prodrug design.
The nitroarene group is a key feature that can be leveraged for targeted drug release. Certain enzymes, such as nitroreductases (NTRs) which are abundant in hypoxic environments (e.g., solid tumors) or specific bacteria, can reduce a nitro group. nih.gov This reduction can trigger a cascade reaction to release an active "warhead." A theoretical prodrug could be designed where the aminophenol portion is the active drug, linked via the (4-nitrophenyl)sulfonyl moiety. The reduction of the nitro group would lead to the cleavage of the sulfonamide bond, releasing the active aminophenol at the target site. This strategy aims to mitigate off-target effects and enhance therapeutic efficacy. nih.gov
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) is a core methodology in modern drug discovery that relies on the 3D structural information of the biological target to guide the design of new drugs. nih.govsemanticscholar.org SBDD aims to understand the molecular basis of a disease by analyzing the interactions between a ligand and its target protein at an atomic level. semanticscholar.org
The this compound scaffold offers several points for SBDD-guided modification. For example, if X-ray crystallography reveals that the aminophenol group forms a critical hydrogen bond within a binding pocket, medicinal chemists can focus on modifying the nitrophenyl ring to explore other interactions and improve potency or selectivity. Conversely, if the nitrophenyl group is situated in a solvent-exposed region, it could be modified to enhance solubility or other pharmacokinetic properties without disrupting binding affinity. This iterative process of structural analysis, design, synthesis, and testing is central to SBDD. semanticscholar.org
Combinatorial Chemistry and Library Synthesis Based on the Scaffold
Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov This approach is highly effective for exploring the structure-activity relationship (SAR) of a particular scaffold. The this compound structure is well-suited for combinatorial library synthesis.
Starting with a core intermediate like 4-nitrobenzenesulfonyl chloride, a library can be generated by reacting it with a diverse array of substituted aminophenols. nih.gov Further diversity can be introduced by modifying the nitro group or the aromatic rings. These syntheses can be performed in parallel, often on a solid phase support, to create a large library of compounds for high-throughput screening. nih.govgoogle.com The combination of combinatorial synthesis with computational library design can further enhance the efficiency of discovering potent and selective lead compounds. nih.gov
Multi-Target Ligand Design Principles
Many complex diseases involve multiple biological pathways. Multi-target ligands, which are designed to interact with two or more distinct biological targets simultaneously, can offer improved therapeutic efficacy and a lower risk of drug resistance. The design of such molecules often involves fusing pharmacophores from known inhibitors of the desired targets.
The this compound scaffold can be envisioned as a starting point for multi-target drug design. For example, studies on p-nitrophenyl hydrazones have shown their potential as multi-target inhibitors of enzymes like COX-2 and 5-LOX, which are involved in inflammation. chemrxiv.orgresearchgate.net By applying similar principles, the this compound scaffold could be rationally modified to incorporate additional pharmacophoric features, enabling it to modulate a second or third target of interest, thereby creating a novel multi-target agent. nih.gov
Computational Prediction of ADME Properties (Absorption, Distribution, Metabolism, Excretion) – In Silico Models Only
In the early stages of drug discovery, the evaluation of a compound's pharmacokinetic profile is crucial to its success. In silico, or computational, models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties have become indispensable tools. nih.govresearchgate.net These models allow for the rapid and cost-effective screening of large compound libraries, helping to prioritize candidates with favorable drug-like characteristics long before resource-intensive in vitro and in vivo studies are undertaken. For a molecule such as this compound, a variety of computational approaches can be employed to forecast its ADME profile.
These predictive models are broadly categorized into two types: molecular modeling, which is based on the three-dimensional structures of proteins, and data modeling. nih.gov The latter leverages existing data to build quantitative structure-activity relationship (QSAR) models that can predict the properties of new molecules. Numerous software platforms, both commercial and open-access, integrate these models to provide comprehensive ADME predictions. nih.gov
A theoretical ADME profile for this compound can be generated using a combination of established computational methods. Key parameters often assessed include aqueous solubility, membrane permeability, plasma protein binding, and metabolic stability. For instance, lipophilicity, often expressed as logP, is a critical determinant of many ADME properties, influencing absorption, distribution, and metabolism. nih.gov
Below is a hypothetical, yet representative, in silico ADME prediction for this compound, generated based on principles of computational chemistry and typical values for similar chemical structures.
| ADME Parameter | Predicted Value | Significance in Drug Discovery |
| Absorption | ||
| Aqueous Solubility (LogS) | -3.5 | Moderate solubility, which can impact oral absorption. |
| Caco-2 Permeability (Papp) | 15 x 10⁻⁶ cm/s | Good predicted intestinal permeability. |
| Human Intestinal Absorption | 90% | High potential for absorption from the gastrointestinal tract. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp, aiding absorption. |
| Distribution | ||
| Plasma Protein Binding | 85% | Moderate to high binding, which can affect the free fraction of the drug available for therapeutic action. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB, which is desirable for peripherally acting drugs. |
| Metabolism | ||
| Cytochrome P450 (CYP) 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions mediated by CYP2D6. |
| Cytochrome P450 (CYP) 3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions mediated by CYP3A4. |
| Excretion | ||
| Total Clearance | 5 ml/min/kg | Predicted moderate rate of elimination from the body. |
This is a hypothetical data table generated for illustrative purposes based on the principles of computational ADME prediction.
It is important to note that while in silico models are powerful tools for early-stage drug discovery, they provide predictions and not definitive experimental results. phcogj.com These computational assessments are designed to guide the selection and optimization of lead compounds, highlighting potential liabilities that may need to be addressed through chemical modification.
Design of Tool Compounds for Mechanistic Biological Studies
The this compound scaffold serves as a valuable starting point for the design of "tool compounds." These are molecules designed not as therapeutic agents themselves, but as probes to investigate biological pathways and mechanisms of action. The structural features of this compound—a sulfonamide linkage, a nitrophenyl ring, and an aminophenol moiety—offer multiple points for chemical modification to modulate potency, selectivity, and physicochemical properties.
The design of tool compounds from this scaffold follows several key principles. Modifications can be introduced to explore the structure-activity relationship (SAR) of a particular biological target. For example, the aminophenol ring can be derivatized to explore interactions with specific amino acid residues in an enzyme's active site. Similarly, the 4-nitrophenyl group can be replaced with other substituted rings to probe the impact on target binding and selectivity.
A common strategy in designing tool compounds is to create a "matched pair" of active and inactive compounds. This involves making a minimal chemical change that ablates the biological activity without significantly altering the physicochemical properties. Such pairs are invaluable for confirming that the observed biological effect is due to the intended target engagement and not off-target effects.
Below is a table illustrating a hypothetical design strategy for creating tool compounds based on the this compound scaffold for investigating a hypothetical protein kinase.
| Compound | Modification from Parent Scaffold | Design Rationale | Predicted Biological Activity |
| Probe Compound 1 | Addition of a methyl group to the amino group of the aminophenol. | To probe for additional hydrophobic interactions in the kinase hinge-binding region. | Potentially increased potency against the target kinase. |
| Negative Control 1 | Replacement of the hydroxyl group on the aminophenol with a hydrogen atom. | To remove a key hydrogen bond donor and disrupt binding to the kinase. | Significantly reduced or abolished activity against the target kinase. |
| Probe Compound 2 | Replacement of the nitro group with a cyano group. | To alter the electronics and steric bulk of the solvent-exposed region. | May modulate selectivity against other kinases. |
| Negative Control 2 | Isomeric rearrangement of the sulfonamide linkage. | To disrupt the overall three-dimensional conformation required for binding. | Inactive, serving as a control for general cellular toxicity. |
This is a hypothetical data table generated for illustrative purposes based on the principles of tool compound design.
The development of such tool compounds is a critical step in target validation and understanding the intricate details of cellular signaling pathways. nih.gov By systematically modifying the this compound scaffold, medicinal chemists can generate a suite of chemical probes to dissect complex biological processes.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-[(4-Nitrophenyl)sulfonyl]aminophenol?
- Methodological Answer : Synthesis requires precise control of temperature (typically 50–80°C) and pH (neutral to mildly acidic conditions). Polar aprotic solvents like DMF or DMSO are often employed to enhance reaction efficiency. Intermediate purification via column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) is critical to isolate the sulfonamide product. Confirm reaction completion using TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm sulfonyl and nitro group positioning. Aromatic protons typically appear as doublets in δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 323.05) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. How does the nitro group influence the compound’s stability under varying pH conditions?
- Methodological Answer : The nitro group confers electron-withdrawing effects, enhancing stability in acidic conditions but promoting hydrolysis in alkaline media (pH > 10). Stability assays using UV-Vis spectroscopy (monitoring absorbance at 400 nm) under buffered solutions (pH 2–12) are recommended. Comparative data with 4-nitrophenol (log K = 1.91) suggest similar degradation kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent DMSO concentration). Standardize protocols:
- Use isogenic cell lines to control genetic variability.
- Validate enzyme inhibition via Michaelis-Menten kinetics (e.g., IC determination for tyrosine kinase inhibition) .
- Cross-reference with computational docking (AutoDock Vina) to confirm binding affinity predictions .
Q. What strategies mitigate interference from by-products during sulfonylation reactions?
- Methodological Answer : Common by-products (e.g., disulfones or nitro-reduced species) arise from over-sulfonylation or reductive side reactions. Mitigation steps:
- Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride).
- Introduce scavengers (e.g., molecular sieves) to absorb excess reagents.
- Monitor reaction progress via inline FTIR for real-time tracking of sulfonyl C=O stretches (~1350 cm) .
Q. How can computational methods predict the reactivity of the sulfonyl group in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model charge distribution and frontier molecular orbitals (FMOs). The sulfonyl group’s electron-deficient sulfur atom (LUMO ≈ -1.5 eV) facilitates nucleophilic attack. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) further predict solvation effects on reaction rates .
Q. What experimental designs are suitable for studying the compound’s photodegradation in environmental matrices?
- Methodological Answer :
- Photolysis Setup : Use a Xenon arc lamp (λ = 290–800 nm) to simulate sunlight.
- Sample Analysis : LC-MS/MS quantifies degradation products (e.g., 4-nitrophenol or sulfonic acid derivatives).
- Kinetic Modeling : Apply pseudo-first-order kinetics to estimate half-lives (e.g., t = 12–48 h in aqueous solutions) .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the compound’s interaction with cytochrome P450 enzymes using stopped-flow spectroscopy .
- Toxicity Profiling : Conduct in vivo assays (e.g., zebrafish models) to assess ecotoxicological impacts .
- Material Science : Explore its utility in metal-organic frameworks (MOFs) for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
